2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methoxy group, a phenyl group, a 1,2,3-triazole ring, and an azetidine ring . These types of compounds are often synthesized for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and azetidine rings would likely contribute to the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The presence of the triazole and azetidine rings could make the compound reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They have a strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They structurally resemble to the amide bond, mimicking an E or a Z amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are part of essential building blocks like amino acids, nucleotides, etc .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They have a wide range of applications in pharmaceuticals .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They have numerous useful properties like aromatic character .
Materials Science
1,2,3-triazoles are used in materials science . They have a wide range of applications in industry .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine may also interact with multiple targets.
Mode of Action
It is suggested that the carbonyl oxygen of similar compounds interacts with metal ions via a metallic bond . This interaction could potentially lead to changes in the target’s function.
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine may affect multiple biochemical pathways.
Pharmacokinetics
It is known that similar compounds, such as 1,2,4-triazole derivatives, improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It is known that similar compounds, such as 1,2,4-triazole hybrids, have shown weak to high cytotoxic activities against tumor cell lines .
Action Environment
It is known that the use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst, has allowed the michael addition of n-heterocycles to chalcones . This suggests that the action of 2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine may be influenced by the presence of certain catalysts.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-methoxypyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-25-17-15(8-5-9-19-17)18(24)22-10-14(11-22)23-12-16(20-21-23)13-6-3-2-4-7-13/h2-9,12,14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAZBBWEKIIKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-3-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine |
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